Methyl 5-chlorofuran-2-carboxylate
Overview
Description
Methyl 5-chlorofuran-2-carboxylate is an organic compound with the molecular formula C6H5ClO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a chlorine atom at the 5-position and a carboxylate ester group at the 2-position. This compound is used in various chemical synthesis processes and has applications in scientific research .
Mechanism of Action
Pharmacokinetics
Its molecular weight (16056 g/mol ) suggests that it could be absorbed in the gastrointestinal tract following oral administration. Its lipophilicity (Log Po/w (iLOGP): 2.04 ) suggests that it could distribute into tissues.
Action Environment
The action of Methyl 5-chlorofuran-2-carboxylate could be influenced by various environmental factors, such as pH and temperature. It should be stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
Methyl 5-chlorofuran-2-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and endogenous compounds . The nature of these interactions can vary, with the compound potentially binding to the active site of the enzyme, altering its conformation, and affecting its catalytic activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and signaling pathways can result in altered cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Alternatively, it could activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential organ toxicity. Threshold effects may be observed, where a certain dosage level is required to elicit a noticeable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These metabolic interactions can affect metabolic flux and the levels of specific metabolites, potentially influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Alternatively, it could be directed to the nucleus, where it can affect gene expression by interacting with nuclear proteins or DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chlorofuran-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl furan-2-carboxylate. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 5-position of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form different derivatives.
Reduction Reactions: The ester group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Oxidation Reactions: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.
Reduction Reactions: Products include alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 5-chlorofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the chlorine atom at the 5-position.
Methyl 5-bromofuran-2-carboxylate: Contains a bromine atom instead of chlorine.
Methyl 5-iodofuran-2-carboxylate: Contains an iodine atom instead of chlorine.
Uniqueness
Methyl 5-chlorofuran-2-carboxylate is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound valuable in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-chlorofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVHAUZPVNUGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481917 | |
Record name | Methyl 5-chlorofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58235-81-7 | |
Record name | Methyl 5-chloro-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58235-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chlorofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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